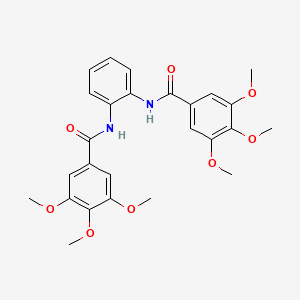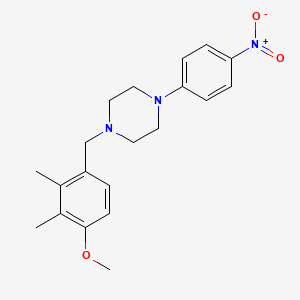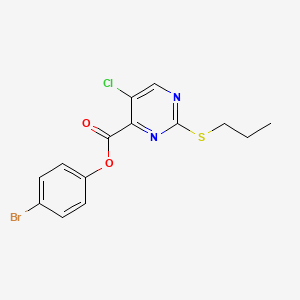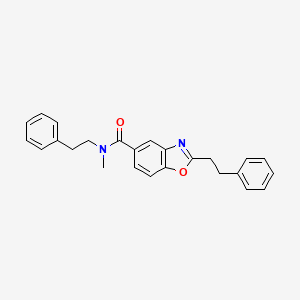
N-(2-hydroxy-2-phenylethyl)-N'-phenylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-phenylethyl)-N'-phenylethanediamide, commonly known as HPEPD, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic properties. HPEPD is a diamide derivative of phenylethanolamine, which is a neurotransmitter in the human body. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been studied extensively.
Mechanism of Action
The mechanism of action of HPEPD is not fully understood. However, studies have shown that the compound inhibits the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
HPEPD has been found to have several biochemical and physiological effects. Studies have shown that the compound can induce oxidative stress in cancer cells, leading to DNA damage and cell death. HPEPD has also been found to inhibit the activity of NF-κB, which is a transcription factor that is involved in the regulation of cell survival and inflammation.
Advantages and Limitations for Lab Experiments
HPEPD has several advantages for lab experiments, including its high purity and stability. The compound is also easy to synthesize using different methods. However, HPEPD has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on HPEPD. One direction is to study the compound's potential therapeutic properties in vivo using animal models. Another direction is to investigate the compound's potential as a chemotherapeutic agent in combination with other drugs. Further studies are also needed to understand the mechanism of action of HPEPD and its potential side effects.
Conclusion:
In conclusion, HPEPD is a synthetic compound that has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been investigated. Further research is needed to fully understand the potential of HPEPD as a therapeutic agent.
Synthesis Methods
HPEPD can be synthesized using different methods, including the reaction of phenylethanolamine with phosgene, followed by the reaction with phenylhydrazine. Another method involves the reaction of phenylethanolamine with phthalic anhydride, followed by the reaction with hydrazine hydrate. The yield and purity of the compound depend on the synthesis method used.
Scientific Research Applications
HPEPD has been studied for its potential therapeutic properties, particularly in the treatment of cancer. Studies have shown that HPEPD has anti-tumor activity against different types of cancer cells, including breast, lung, and prostate cancer cells. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-14(12-7-3-1-4-8-12)11-17-15(20)16(21)18-13-9-5-2-6-10-13/h1-10,14,19H,11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJMVNINHWUHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenylethyl)-N'-phenylethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5182148.png)



![5-methyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5182176.png)


![5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5182219.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide](/img/structure/B5182222.png)
![1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5182223.png)
![4-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5182239.png)


